S1P Receptor Subtype Selectivity Profile: Pan-Agonist vs. Selective Modulators
Fingolimod phosphate is a pan-agonist of the S1P receptor family, binding with high affinity to S1P1, S1P3, S1P4, and S1P5 subtypes . In direct contrast, siponimod and ozanimod are selective for S1P1 and S1P5 only, while ponesimod is exclusively selective for S1P1 [1]. This broad receptor engagement profile of fingolimod phosphate is a key differentiator for studies requiring simultaneous modulation of multiple S1P receptor subtypes [2].
| Evidence Dimension | S1P receptor subtype selectivity |
|---|---|
| Target Compound Data | S1P1, S1P3, S1P4, S1P5 (no S1P2 activity) |
| Comparator Or Baseline | Siponimod: S1P1, S1P5; Ozanimod: S1P1, S1P5; Ponesimod: S1P1 only |
| Quantified Difference | Target engages 4 receptor subtypes vs. 1-2 subtypes for comparators |
| Conditions | Recombinant human S1P receptor binding assays |
Why This Matters
This determines the compound's suitability for experiments requiring pan-S1P receptor modulation versus subtype-specific interrogation.
- [1] Cree B. S1P Receptor Modulators in Multiple Sclerosis. NeurologyLive. August 7, 2023. View Source
- [2] McGinley MP, Cohen JA. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. Lancet. 2021;398(10306):1184-1194. View Source
